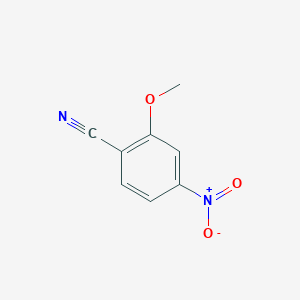

2-Methoxy-4-nitrobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIKCKXLGYEGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303222 | |

| Record name | 2-Methoxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-96-2 | |

| Record name | 2-Methoxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile: Properties, Synthesis, and Applications

Abstract

2-Methoxy-4-nitrobenzonitrile is a strategically important organic building block utilized in the synthesis of a variety of complex molecules, particularly within the pharmaceutical and materials science sectors. Its distinct substitution pattern—featuring a nitrile, a nitro group, and a methoxy group on a benzene ring—provides a unique combination of reactivity and electronic properties. This guide offers a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic analysis, a validated synthesis protocol with mechanistic insights, key chemical transformations, and a review of its applications. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile chemical intermediate.

Core Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and application development. This compound is typically a light yellow to orange crystalline solid, a physical characteristic that is indicative of the nitroaromatic chromophore.[1]

Key Physicochemical Data

The essential identification and physical properties of this compound are summarized below for quick reference. These data are critical for reaction planning, safety assessments, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 101084-96-2 | [2] |

| Molecular Formula | C₈H₆N₂O₃ | [2][3] |

| Molecular Weight | 178.14 g/mol | [2][3] |

| Appearance | Light yellow to orange powder/crystal | [1] |

| Melting Point | 177-181 °C | [1][4] |

| SMILES | COC1=C(C=CC(=C1)--INVALID-LINK--[O-])C#N | [2][4] |

| InChIKey | MLIKCKXLGYEGAO-UHFFFAOYSA-N | [2][4] |

Spectroscopic Signature Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The key to this analysis is not just observing peaks, but understanding why they appear at specific locations based on the molecule's structure.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

-

The methoxy group (-OCH₃) protons are the most shielded and will appear as a sharp singlet at approximately 3.9-4.1 ppm.

-

The aromatic protons will be deshielded due to the electron-withdrawing effects of the nitro and nitrile groups. Their exact chemical shifts and coupling patterns are dictated by their positions relative to the three functional groups.

-

-

¹³C NMR: The carbon spectrum will show eight distinct signals.

-

The nitrile carbon (-C≡N) is typically found around 115-120 ppm.[6]

-

The methoxy carbon (-OCH₃) appears around 55-60 ppm.

-

The six aromatic carbons will have chemical shifts between ~100 and ~165 ppm, with the carbons directly attached to the electron-withdrawing nitro group and the electron-donating methoxy group being the most deshielded and shielded, respectively.[7]

-

1.2.2. Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.[5]

-

C≡N Stretch: A strong, sharp absorption band is expected in the range of 2210-2230 cm⁻¹ , which is highly characteristic of the nitrile functional group.

-

NO₂ Stretch: Two strong absorption bands will be present, corresponding to the symmetric and asymmetric stretching vibrations of the nitro group. These typically appear around 1550-1490 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

-

C-O Stretch: The aryl ether linkage will produce a strong C-O stretching band, typically in the region of 1250-1200 cm⁻¹ .

-

Aromatic C=C Stretch: Medium intensity bands in the 1620-1580 cm⁻¹ region confirm the presence of the benzene ring.

1.2.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight, 178.14.[7] High-resolution mass spectrometry (HRMS) can provide the exact mass (178.0378), confirming the elemental composition C₈H₆N₂O₃.[2][3]

Synthesis and Mechanistic Considerations

While various synthetic routes can be envisioned, a common and reliable method involves the cyanation of a pre-functionalized aromatic precursor. One logical approach is the Sandmeyer reaction, starting from a corresponding aniline, or a nucleophilic aromatic substitution (SNAr) on a suitable substrate.

Proposed Synthesis Protocol: Cyanation of 1-Methoxy-3-nitro-4-halobenzene

This protocol is based on the well-established Rosenmund-von Braun reaction, a reliable method for introducing a nitrile group onto an aromatic ring. The choice of a copper(I) cyanide catalyst is crucial as it facilitates the nucleophilic substitution of the halide.

Experimental Protocol:

-

Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromo-1-methoxy-3-nitrobenzene (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the flask. The use of a polar aprotic solvent is critical as it effectively dissolves the reagents and stabilizes the charged intermediates in the reaction mechanism.

-

Reaction: Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere. The inert atmosphere is necessary to prevent oxidation of the copper(I) catalyst. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

-

Workup: After completion (typically 4-8 hours), cool the mixture to room temperature. Pour the dark reaction mixture into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the distinct reactivity of its three functional groups. This allows for selective transformations, making it a versatile intermediate.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine, which is a cornerstone transformation in medicinal chemistry. This creates 4-amino-2-methoxybenzonitrile, a key precursor for building more complex heterocyclic systems.[4] Common reducing agents include tin(II) chloride (SnCl₂), iron in acetic acid (Fe/AcOH), or catalytic hydrogenation (H₂, Pd/C). The resulting amino group can then undergo a vast array of reactions (e.g., acylation, diazotization, reductive amination).

-

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide, respectively. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-deficient due to the nitro and nitrile groups, the methoxy group is a poor leaving group. However, under forcing conditions, it could potentially be displaced by strong nucleophiles.

Key Reaction Pathways

Caption: Major synthetic transformations of this compound.

Applications in Research and Drug Development

Substituted benzonitriles are a privileged scaffold in medicinal chemistry.[9][10] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functionalities.[10] this compound, and particularly its reduced amino derivative, serves as a crucial intermediate in the synthesis of pharmacologically active molecules.

-

Kinase Inhibitors: The 4-amino-2-methoxybenzonitrile core is a known building block for various kinase inhibitors, which are a major class of anti-cancer drugs.[9] The specific substitution pattern is often critical for achieving high potency and selectivity for the target enzyme.

-

Organic Building Block: It is classified as an organic building block, meaning its primary use is as a starting material for the synthesis of more complex target molecules in diverse fields such as pharmaceuticals, agrochemicals, and dyes.[4]

-

Inflammatory Cytokine Inhibition: Research has indicated that some derivatives possess activity as inhibitors of inflammatory cytokine and chemokine production, highlighting potential applications in treating inflammatory conditions.[11]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. This compound is a hazardous substance and must be handled with appropriate care.

Hazard Identification

The compound is classified as harmful and an irritant.[4]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2][12]

-

Signal Word: Warning.[4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[13]

-

Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][14] For weighing or operations that may generate dust, a dust mask (e.g., N95) is recommended.[4]

-

Handling Practices: Avoid breathing dust.[12] Wash hands and any exposed skin thoroughly after handling.[13][14] Do not eat, drink, or smoke in the work area.[13]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15] A recommended storage temperature is below 15°C in a dark place.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

References

- 1. This compound | 101084-96-2 | TCI AMERICA [tcichemicals.com]

- 2. This compound | C8H6N2O3 | CID 291867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound 98 101084-96-2 [sigmaaldrich.com]

- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 6. rsc.org [rsc.org]

- 7. lehigh.edu [lehigh.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | 101084-96-2 | BEA08496 [biosynth.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. This compound | 101084-96-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

2-Methoxy-4-nitrobenzonitrile CAS number 101084-96-2

An In-Depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile (CAS: 101084-96-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a strategically positioned methoxy, nitro, and cyano group, makes it a versatile intermediate for the construction of complex molecular architectures. As a key building block, it serves as a precursor to a range of heterocyclic scaffolds that are central to the development of targeted therapeutics, particularly in oncology and immunology. This guide provides a comprehensive overview of its chemical properties, a validated synthetic route, key chemical transformations, and its applications in modern drug discovery, grounded in established scientific principles.

Physicochemical and Spectroscopic Profile

The unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, cyano) groups on the benzonitrile core dictates its reactivity and physical properties.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 101084-96-2 | [1] |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | 177-180 °C | [3] |

| SMILES | COC1=C(C=CC(=C1)--INVALID-LINK--[O-])C#N | [1] |

| InChI Key | MLIKCKXLGYEGAO-UHFFFAOYSA-N | [3] |

Spectroscopic Data (Predicted and Experimental)

While comprehensive experimental spectra are not widely published, the spectroscopic profile can be reliably predicted based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum provides clear signatures for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2230-2210 | Strong, Sharp | C≡N (Nitrile) Stretch |

| ~1530-1515 & ~1350-1340 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |

| ~1280-1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| ~1050-1020 | Medium | Aryl-O-CH₃ Symmetric Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are predicted based on established substituent effects on the benzene ring.[4]

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.1-8.3 ppm: The aromatic proton ortho to the nitro group and meta to the nitrile is expected to be the most downfield due to strong deshielding.

-

δ ~7.8-8.0 ppm: The aromatic proton ortho to the nitrile and meta to the nitro group will also be significantly downfield.

-

δ ~7.2-7.4 ppm: The aromatic proton positioned between the methoxy and nitro groups is expected to be the most upfield of the aromatic signals.

-

δ ~4.0 ppm: A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~160-165 ppm: Carbon attached to the methoxy group (C-OCH₃).

-

δ ~145-150 ppm: Carbon bearing the nitro group (C-NO₂).

-

δ ~130-135 ppm: Aromatic CH carbons.

-

δ ~115-120 ppm: The nitrile carbon (C≡N).

-

δ ~100-110 ppm: Carbon bearing the nitrile group (C-CN).

-

δ ~56-58 ppm: The methoxy carbon (-OCH₃).

Synthesis and Mechanistic Insights

A robust and high-yielding synthesis of this compound can be achieved via the Williamson ether synthesis, starting from the commercially available 2-Hydroxy-4-nitrobenzonitrile.[5][6]

Causality Behind Experimental Choices

-

Starting Material: 2-Hydroxy-4-nitrobenzonitrile is an ideal precursor. The phenolic proton is acidic and easily removed to form a nucleophilic phenoxide.

-

Base and Solvent: Potassium carbonate (K₂CO₃) is a mild, inexpensive base sufficient to deprotonate the phenol. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 mechanism without interfering.[5]

-

Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a highly efficient and reactive methylating agent for this transformation. Methyl iodide (CH₃I) is an alternative but dimethyl sulfate is often preferred in industrial settings.

Step-by-Step Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Hydroxy-4-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to acetone (10 mL per gram of starting material).

-

Reaction Initiation: Stir the suspension vigorously at room temperature for 15 minutes.

-

Addition of Methylating Agent: Slowly add dimethyl sulfate (1.2 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a yellow solid.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the selective reactivity of its functional groups. The most pivotal transformation is the reduction of the nitro group to a primary amine.

Key Reaction: Nitro Group Reduction

The conversion of the nitro group to an amine unlocks the potential for building complex heterocyclic systems, such as quinazolines, which are prevalent in kinase inhibitors.[7][8]

Step-by-Step Protocol: Reduction to 4-Amino-2-methoxybenzonitrile

-

Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

-

Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) in concentrated hydrochloric acid.[7]

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, monitoring by TLC.

-

Neutralization: After completion, cool the reaction to room temperature and carefully neutralize the acid by the slow addition of a saturated sodium hydroxide or sodium bicarbonate solution until the pH is basic (~8-9), which will precipitate tin salts.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-Amino-2-methoxybenzonitrile.

Applications in Drug Discovery and Research

The structural motifs within this compound and its derivatives are highly relevant to modern therapeutic design.

Precursor for Kinase Inhibitors

Protein kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer.[9] Many FDA-approved kinase inhibitors feature a quinazoline core. The derivative, 4-Amino-2-methoxybenzonitrile, is a crucial building block for constructing this scaffold. For example, a closely related isomer, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a known precursor in the synthesis of Gefitinib, an EGFR tyrosine kinase inhibitor.[7][10] This highlights the importance of the aminobenzonitrile scaffold derived from the title compound in accessing this privileged class of therapeutics.

Modulation of Inflammatory Pathways

Recent findings have identified this compound as an inhibitor of the CXCR2 receptor.[11] CXCR2 is a key chemokine receptor expressed on neutrophils and other immune cells that mediates their migration to sites of inflammation.[12][13] By blocking CXCR2, antagonists can prevent excessive neutrophil accumulation and subsequent tissue damage. This makes CXCR2 a promising target for a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[12][14] The activity of this compound against this target suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity | H302: Harmful if swallowed.[1] |

| H312: Harmful in contact with skin.[1] | |

| H332: Harmful if inhaled.[1] | |

| Skin Irritation | H315: Causes skin irritation.[1] |

| Eye Irritation | H319: Causes serious eye irritation.[1] |

| Respiratory Irritation | H335: May cause respiratory irritation.[1] |

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Use a certified respirator or work in a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid creating dust. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple organic intermediate; it is a versatile and valuable building block for addressing complex challenges in modern medicine. Its well-defined physicochemical properties and predictable reactivity allow for its strategic incorporation into synthetic pathways targeting high-value therapeutic agents. From the established realm of kinase inhibitors to the promising field of CXCR2 modulation for inflammatory diseases, this compound offers researchers a reliable and potent tool for innovation in drug discovery and development.

References

- 1. This compound | C8H6N2O3 | CID 291867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound 98 101084-96-2 [sigmaaldrich.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 13. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CXCR2 and CXCR4 antagonistically regulate neutrophil trafficking from murine bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-nitrobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-4-nitrobenzonitrile, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic pathway, reaction mechanism, experimental protocols, and characterization of this important molecule. The synthesis primarily involves the electrophilic nitration of 2-methoxybenzonitrile, a process that requires careful control of reaction conditions to ensure optimal yield and purity. This guide emphasizes the scientific principles behind the synthesis, providing a robust framework for its successful execution and application in further research.

Introduction: The Significance of this compound

This compound is a key organic intermediate characterized by the presence of a methoxy, a nitro, and a nitrile group on a benzene ring. This unique combination of functional groups makes it a versatile precursor for the synthesis of more complex molecules. For instance, it can be used in the preparation of 4-amino-2-methoxybenzonitrile, a compound with potential applications in medicinal chemistry. The strategic placement of these substituents allows for a range of chemical transformations, making it a valuable tool for chemists engaged in the design and synthesis of novel compounds with desired biological or material properties.

Synthetic Strategy: Electrophilic Aromatic Substitution

The most common and direct route for the synthesis of this compound is the electrophilic aromatic substitution, specifically, the nitration of 2-methoxybenzonitrile. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring of 2-methoxybenzonitrile using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Mechanistic Insights: The Role of Substituents in Regioselectivity

The success of this synthesis hinges on understanding the directing effects of the substituents already present on the benzene ring: the methoxy group (-OCH₃) and the nitrile group (-CN).

-

The Methoxy Group (-OCH₃): The methoxy group is a powerful activating and ortho, para-directing group. Through its electron-donating resonance effect, it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, particularly at the positions ortho and para to it.

-

The Nitrile Group (-CN): The nitrile group, in contrast, is a deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects. It decreases the electron density of the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position.

In the nitration of 2-methoxybenzonitrile, the activating ortho, para-directing effect of the methoxy group dominates over the deactivating meta-directing effect of the nitrile group. The methoxy group at position 1 directs the incoming electrophile to positions 2 (ortho), 4 (para), and 6 (ortho). The nitrile group at position 2 directs to positions 4 (meta) and 6 (meta). The confluence of these directing effects strongly favors the substitution at the 4-position, which is para to the strongly activating methoxy group and meta to the deactivating nitrile group, leading to the desired product, this compound.

The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. This highly electrophilic species is then attacked by the electron-rich aromatic ring of 2-methoxybenzonitrile to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, laboratory-scale protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Methoxybenzonitrile | 99% | Sigma-Aldrich |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |

| Concentrated Nitric Acid (HNO₃) | 70% | Fisher Scientific |

| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | LabChem |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Acros Organics |

| Deionized Water | --- | --- |

| Ice | --- | --- |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Reaction Workflow

Detailed Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzonitrile (1.0 eq) in dichloromethane. Cool the flask in an ice bath to an internal temperature of 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-methoxybenzonitrile over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.[1]

Safety Precautions

Nitration reactions are highly exothermic and can be hazardous if not handled properly.[2]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3]

-

The addition of the nitrating mixture should be done slowly and with efficient cooling to control the reaction temperature and prevent runaway reactions.[2]

-

Concentrated nitric and sulfuric acids are extremely corrosive and should be handled with extreme care.[3] In case of skin contact, immediately flush the affected area with copious amounts of water.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.14 g/mol |

| Appearance | Yellow to off-white solid |

| Melting Point | 177-180 °C (lit.) |

| Solubility | Soluble in dichloromethane, sparingly soluble in ethanol |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for structural elucidation. The expected signals for this compound would include a singlet for the methoxy protons and distinct signals in the aromatic region corresponding to the three protons on the benzene ring. Methoxy groups typically show a singlet integrating to 3 protons between 2.4 and 4.4 ppm.[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the methoxy group typically appears between 46 and 69 ppm.[4]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

~2230 cm⁻¹ (C≡N stretch of the nitrile)

-

~1520 and ~1340 cm⁻¹ (asymmetric and symmetric NO₂ stretches of the nitro group)

-

~1250 cm⁻¹ (C-O stretch of the methoxy group)

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 178.14.

Conclusion

The synthesis of this compound via the electrophilic nitration of 2-methoxybenzonitrile is a well-established and reliable method. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, this valuable synthetic intermediate can be produced in high yield and purity. This guide provides the necessary theoretical background and practical instructions to enable researchers to confidently synthesize and utilize this compound in their scientific endeavors. The detailed characterization data also serves as a benchmark for quality control and assurance.

References

An In-Depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-Methoxy-4-nitrobenzonitrile, a valuable organic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its structural characteristics, plausible synthetic pathways, spectroscopic profile, and potential applications. In light of the limited specific experimental data in peer-reviewed literature for this particular isomer, this guide combines established chemical principles, data from analogous compounds, and detailed standard protocols to serve as a robust resource for laboratory applications.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic compound featuring three key functional groups: a methoxy (-OCH₃) group, a nitro (-NO₂) group, and a nitrile (-C≡N) group. This unique substitution pattern on the benzene ring dictates its chemical reactivity and potential utility as a synthetic intermediate. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electron-donating effect of the methoxy group, creates a distinct electronic profile that influences its spectroscopic signature and reaction pathways.

Molecular Structure

The molecular structure consists of a benzene ring substituted at position 1 with a cyano group, at position 2 with a methoxy group, and at position 4 with a nitro group.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, compiled from authoritative chemical databases.[1][2][3][4]

| Property | Value | Source |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 101084-96-2 | [1][2][3][4] |

| Molecular Formula | C₈H₆N₂O₃ | [1][2][3][4] |

| Molecular Weight | 178.14 g/mol | [1][2][4] |

| Appearance | Yellow crystals or crystalline powder | [3] |

| Melting Point | 177-180 °C | |

| SMILES | COC1=C(C=CC(=C1)--INVALID-LINK--=O)C#N | [1][2][3] |

| InChIKey | MLIKCKXLGYEGAO-UHFFFAOYSA-N | [1][2][3] |

Proposed Synthetic Pathway

The proposed workflow starts from the commercially available 2-methoxy-4-nitroaniline. The amino group is first converted into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Detailed Experimental Protocol (Proposed)

This protocol is a validated, general procedure for the Sandmeyer reaction and should be adapted and optimized for this specific substrate.

Step 1: Diazotization of 2-Methoxy-4-nitroaniline

-

System Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid in water. Cool the flask to 0-5 °C using an ice-salt bath.

-

Amine Dissolution: Slowly add 2-methoxy-4-nitroaniline (1.0 eq) to the cold acid solution with vigorous stirring. Ensure the temperature is maintained below 10 °C. Stir until a fine, uniform suspension of the amine salt is formed.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the amine suspension over 30-45 minutes. Causality Note: A slow, controlled addition is critical to prevent a dangerous exotherm and decomposition of the unstable diazonium salt. The temperature must be strictly maintained between 0 °C and 5 °C.

-

Validation Check: A slight excess of nitrous acid should be present to ensure complete reaction. This can be verified by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates the presence of nitrous acid.

Step 2: Cyanation (Sandmeyer Reaction)

-

Catalyst Preparation: In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent. Note: Many variations exist, including using KCN with CuSO₄. The choice of reagents can impact yield and safety.

-

Diazonium Addition: Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen evolution is expected. Causality Note: The rate of addition must be controlled to manage the effervescence and any exotherm. The reaction is often heated gently (e.g., to 50-60 °C) after addition to drive it to completion.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up and Purification:

-

Once complete, cool the reaction mixture to room temperature.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

-

Structural and Spectroscopic Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the known effects of the present functional groups and data from analogous structures.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR (Proton NMR) - Expected Data

-

Aromatic Region (δ 7.5-8.5 ppm): The three protons on the aromatic ring will appear as distinct signals. Due to the substitution pattern, they will exhibit splitting based on their coupling with neighboring protons. We expect a doublet, a doublet of doublets, and another doublet.

-

Methoxy Region (δ ~4.0 ppm): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR (Carbon NMR) - Expected Data

-

Aromatic Region (δ 110-165 ppm): Six distinct signals are expected for the six unique carbon atoms of the benzene ring. The carbon attached to the methoxy group will be shifted downfield, while the carbons bearing the electron-withdrawing nitro and nitrile groups will also be significantly deshielded.

-

Nitrile Carbon (δ ~115-120 ppm): The carbon of the nitrile group (-C≡N) typically appears in this region.

-

Methoxy Carbon (δ ~55-60 ppm): The carbon of the methoxy group (-OCH₃) will appear as a single peak in this upfield region.[7]

Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. A standard pulse program is sufficient. Ensure enough scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: On the same instrument, acquire the carbon spectrum. A proton-decoupled pulse sequence is standard. A greater number of scans and a longer relaxation delay may be necessary compared to the ¹H spectrum due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their characteristic vibrational frequencies.

Expected Key IR Absorptions

-

C≡N Stretch (Nitrile): A strong, sharp absorption band is expected around 2220-2240 cm⁻¹ . This is a highly characteristic peak for the nitrile group.

-

N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the NO₂ group: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹ .

-

C-O Stretch (Aryl Ether): A strong band for the aryl-O-CH₃ stretch is expected in the 1230-1270 cm⁻¹ region.

-

Aromatic C=C Bending: Multiple bands of varying intensity will appear in the fingerprint region, typically between 1400-1600 cm⁻¹ .

Protocol for ATR-FTIR Analysis

-

Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid, dry sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The acquired spectrum should be baseline-corrected and the peaks labeled.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the exact mass of the molecule, C₈H₆N₂O₃, which is 178.0378 Da .[1][2]

-

Key Fragments: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M-46), NO (M-30), and for this molecule, loss of a methyl radical from the methoxy group (M-15). Expected fragments would include m/z 163, 148, and 132.

Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatography (GC) system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Method: Inject the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 100 °C) and ramps up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

MS Method: Set the mass spectrometer to scan a range of m/z 40-300. The ionization energy is typically set to 70 eV.

-

Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum to find the molecular ion and key fragment ions.

Reactivity and Potential Applications in Drug Discovery

This compound is a versatile chemical intermediate due to its trifunctional nature. Its primary utility in a research and development setting lies in its potential for further chemical modification.

Key Chemical Transformations

-

Reduction of the Nitro Group: The most significant reaction for this molecule in a drug discovery context is the selective reduction of the nitro group to an amine (2-methoxy-4-aminobenzonitrile). This transformation is pivotal as it installs a nucleophilic amino group that can be used for a wide array of subsequent reactions, including amide bond formation, sulfonylation, and, most importantly, the construction of heterocyclic scaffolds. Standard reducing agents like tin(II) chloride in acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron in acetic acid are effective for this purpose.

-

Nucleophilic Aromatic Substitution: While the benzene ring is generally electron-rich due to the methoxy group, the strong electron-withdrawing effects of the para-nitro and ortho-cyano groups may activate adjacent positions for nucleophilic aromatic substitution under specific conditions, though this is less common than reactions involving the functional groups themselves.

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under either acidic or basic conditions to form a carboxylic acid (2-methoxy-4-nitrobenzoic acid) or a primary amide (2-methoxy-4-nitrobenzamide), respectively. This allows for conversion to other important functional groups.

Potential as a Precursor in Medicinal Chemistry

While direct applications of this compound are not widely documented, its structural motifs are highly relevant. Substituted benzonitriles are critical pharmacophores in many therapeutic agents, including enzyme inhibitors.[8] The true potential of this molecule is realized upon reduction of the nitro group. The resulting 2-methoxy-4-aminobenzonitrile is an isomer of 4-amino-2-methoxy-5-nitrobenzonitrile, a known key intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors.[8][9] This suggests that this compound can serve as a valuable building block for generating libraries of novel heterocyclic compounds for screening against various biological targets, particularly protein kinases.

Safety and Handling

As a nitroaromatic compound, this compound must be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][2]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound.

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of the powder.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H6N2O3 | CID 291867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 2-Methoxy-4-nitrobenzonitrile (CAS No. 101084-96-2), a key organic intermediate with significant potential in medicinal chemistry and materials science. This document delves into the core physical and chemical properties of the molecule, supported by spectroscopic data and reactivity analysis. A detailed, field-proven synthetic protocol is presented, elucidating the mechanistic rationale behind the chosen synthetic strategy. Furthermore, this guide explores the applications of this compound as a versatile building block, particularly in the context of drug discovery and the synthesis of targeted therapeutics. This work is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.

Introduction and Molecular Overview

This compound is a substituted aromatic compound featuring a benzonitrile core functionalized with a methoxy group at the 2-position and a nitro group at the 4-position. This specific arrangement of electron-donating (methoxy) and electron-withdrawing (nitro and cyano) groups imparts a unique electronic character to the molecule, influencing its reactivity and making it a valuable precursor in organic synthesis. The presence of multiple reactive sites allows for a diverse range of chemical transformations, positioning it as a strategic starting material for the construction of more complex molecular architectures.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in research and development. The following tables summarize its key identifiers and properties, compiled from various sources.

Physical and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 101084-96-2 | [1] |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| Appearance | Light yellow to yellow to orange powder/crystal | |

| Melting Point | 177-180 °C | |

| InChI Key | MLIKCKXLGYEGAO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=C(C=CC(=C1)--INVALID-LINK--[O-])C#N | [1] |

Solubility Profile (Predicted)

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The molecule is predominantly nonpolar due to the benzene ring. |

| DMSO, DMF | Soluble | These polar aprotic solvents are expected to effectively solvate the molecule. |

| Acetone, Ethyl Acetate | Moderately Soluble | These solvents should provide a reasonable degree of solubility. |

| Ethanol, Methanol | Sparingly Soluble | The polarity of these protic solvents may allow for some dissolution, likely enhanced by gentle heating.[2] |

| Hexane, Toluene | Insoluble to Sparingly Soluble | These nonpolar solvents are unlikely to be effective. |

Spectroscopic Data (Predicted and Analog-Based)

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following data is based on computational predictions and comparison with structurally similar compounds.

2.3.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra provide insights into the chemical environment of the protons and carbons in the molecule.

| ¹H NMR (Predicted in CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| ~8.1 - 8.3 | Aromatic H (adjacent to NO₂) |

| ~7.8 - 8.0 | Aromatic H (ortho to CN) |

| ~7.2 - 7.4 | Aromatic H (meta to CN) |

| ~4.0 | -OCH₃ |

| ¹³C NMR (Predicted in CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| ~160 | C-OCH₃ |

| ~150 | C-NO₂ |

| ~135 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~115 | C-CN |

| ~105 | Aromatic C (ipso to CN) |

| ~57 | -OCH₃ |

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum is indicative of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 - 2210 | Strong | C≡N stretch (nitrile) |

| ~1530 - 1510 | Strong | Asymmetric NO₂ stretch |

| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~1280 - 1200 | Strong | Aryl C-O stretch (methoxy) |

| ~1600, ~1480 | Medium | Aromatic C=C stretches |

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 178 | High | [M]⁺ (Molecular Ion) |

| 163 | Moderate | [M - CH₃]⁺ |

| 148 | Moderate | [M - NO]⁺ |

| 132 | High | [M - NO₂]⁺ |

| 104 | Moderate | [M - NO₂ - CO]⁺ |

Synthesis and Mechanistic Insights

A robust and scalable synthesis of this compound is critical for its utility as a chemical intermediate. A plausible and efficient two-step synthetic route starting from the commercially available 2-hydroxy-4-nitrobenzonitrile is outlined below. This approach leverages two well-established named reactions: the Williamson Ether Synthesis and the Sandmeyer Reaction.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathways for this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the methylation of the hydroxyl group of 2-hydroxy-4-nitrobenzonitrile. The choice of a weak base like potassium carbonate and a polar aprotic solvent like acetone is crucial to facilitate the Sₙ2 reaction while minimizing side reactions.

Materials:

-

2-Hydroxy-4-nitrobenzonitrile

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

To a solution of 2-hydroxy-4-nitrobenzonitrile (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield pure this compound as a crystalline solid.

Mechanistic Rationale: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the desired ether linkage.[5][6][7]

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dictated by its three functional groups.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.[8] This transformation is particularly useful as it converts a deactivating group into a strongly activating amino group, opening up avenues for further functionalization, such as the synthesis of 4-amino-2-methoxybenzonitrile.

-

Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions. It can also be reduced to a primary amine using strong reducing agents like LiAlH₄.

-

Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the presence of the strongly deactivating nitro and cyano groups. However, the methoxy group is an activating, ortho-, para-director. The net effect is a complex reactivity pattern where substitution is generally disfavored.

Applications in Drug Discovery and Development

Substituted benzonitriles are a well-established class of compounds in medicinal chemistry, often serving as key scaffolds or intermediates in the synthesis of therapeutic agents. This compound, with its specific substitution pattern, is a valuable building block for the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.

A significant application lies in its potential as a precursor for the synthesis of quinazoline-based kinase inhibitors. The reduction of the nitro group to an amine, followed by cyclization reactions, can lead to the formation of a quinazoline core. This heterocyclic system is found in several approved anti-cancer drugs, such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] The methoxy group in the 2-position can play a crucial role in modulating the binding affinity and selectivity of the final drug molecule to its target protein.

Caption: Logical workflow for the utilization of this compound in drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a multifaceted organic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed and mechanistically justified synthetic protocol, and an exploration of its reactivity and applications. The strategic arrangement of its functional groups makes it a valuable precursor for the synthesis of complex heterocyclic systems, particularly those relevant to the development of targeted therapeutics. As the demand for novel and effective pharmaceuticals continues to grow, the importance of versatile intermediates like this compound in driving innovation in drug discovery is undeniable.

References

- 1. This compound | C8H6N2O3 | CID 291867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. benchchem.com [benchchem.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

2-Methoxy-4-nitrobenzonitrile is a highly functionalized aromatic compound that has emerged as a pivotal intermediate in the realm of organic synthesis, particularly in the development of targeted cancer therapeutics. Its strategic arrangement of a methoxy, a nitro, and a nitrile group on a benzene ring provides a unique chemical scaffold for the construction of complex heterocyclic systems. This guide offers an in-depth exploration of this compound, from its synthesis and physicochemical properties to its reactivity and critical role as a precursor to potent kinase inhibitors. While extensive experimental data for this specific molecule remains somewhat dispersed in scientific literature, this document consolidates available information and draws logical, experience-based inferences from closely related analogues to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

The core value of this compound lies in its utility as a versatile building block. The electron-withdrawing nature of the nitro and nitrile functionalities, juxtaposed with the electron-donating character of the methoxy group, creates a nuanced electronic landscape across the aromatic ring. This electronic arrangement dictates the regioselectivity of subsequent chemical transformations, allowing for controlled and predictable modifications. Notably, derivatives of this compound are direct precursors in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, underscoring its significance in medicinal chemistry.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis. Below is a summary of the known and predicted characteristics of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 101084-96-2 | [3][4] |

| Molecular Formula | C₈H₆N₂O₃ | [3][4] |

| Molecular Weight | 178.14 g/mol | [3][4] |

| Appearance | Light yellow to orange powder/crystal | [5] |

| Melting Point | 177-180 °C | [4] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. (Predicted based on analogues) | [6] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Wavenumbers | Assignment |

| ¹H NMR | δ ~8.0-8.2 (d, 1H), ~7.8-8.0 (dd, 1H), ~7.2-7.4 (d, 1H), ~4.0 (s, 3H) | Aromatic protons, Methoxy protons |

| ¹³C NMR | δ ~160-165, ~150-155, ~140-145, ~125-130, ~120-125, ~115-120, ~100-105, ~55-60 | Aromatic carbons, Nitrile carbon, Methoxy carbon |

| IR Spectroscopy | ~2230-2210 cm⁻¹, ~1530-1510 cm⁻¹, ~1350-1330 cm⁻¹, ~1280-1260 cm⁻¹ | C≡N stretch (nitrile), Asymmetric NO₂ stretch, Symmetric NO₂ stretch, Ar-O-C stretch |

Note: These are predicted values and should be confirmed by experimental data.

Synthesis of this compound: Navigating the Synthetic Landscape

The synthesis of this compound can be approached through several strategic pathways, often dictated by the availability of starting materials and the desired scale of production. A common conceptual approach involves the introduction of the nitro and cyano functionalities onto a pre-existing methoxy-substituted benzene ring.

One plausible synthetic route commences from isovanillin (3-hydroxy-4-methoxybenzaldehyde). This multi-step synthesis highlights several key organic transformations.[2][8] A related starting material, 4-nitrosalicylic acid, can also be envisioned as a precursor.[9]

Caption: Conceptual Synthetic Pathway from Isovanillin.

A more direct, albeit still inferred, approach for a related compound involves the nitration of a substituted benzonitrile. For instance, a derivative, 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile, is synthesized by the nitration of 4-methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile.[2] This highlights the feasibility of direct nitration on a suitably substituted benzonitrile precursor.

Key Chemical Transformations and Reactivity

The chemical reactivity of this compound is dominated by its functional groups, offering several avenues for further molecular elaboration.

Reduction of the Nitro Group: A Gateway to Heterocyclic Scaffolds

A cornerstone reaction of this compound and its derivatives is the selective reduction of the nitro group to an amine. This transformation is a critical step in the synthesis of various heterocyclic compounds, most notably quinazolines. The resulting amino group, positioned ortho to the nitrile, is primed for cyclization reactions.

Commonly employed reducing agents for this transformation include tin(II) chloride (SnCl₂) in an acidic medium, or catalytic hydrogenation.[6][10] The choice of reagent is crucial to avoid the concomitant reduction of the nitrile functionality.

References

- 1. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. This compound | C8H6N2O3 | CID 291867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-メトキシ-4-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile

<

Abstract

This technical guide provides a comprehensive scientific overview of 2-Methoxy-4-nitrobenzonitrile (CAS No: 101084-96-2), a key organic building block utilized in advanced chemical synthesis. The document details its chemical identity, physicochemical properties, established synthesis protocols, and characteristic reactivity. Emphasis is placed on the interplay between its functional groups—nitrile, methoxy, and nitro—which dictates its utility as a versatile intermediate in the development of complex molecules, particularly within pharmaceutical and materials science research.[1][2] Detailed, field-proven experimental methodologies are presented, alongside a discussion of safety protocols and potential applications, to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Nomenclature and Chemical Identity

This compound is systematically named according to IUPAC conventions, which clarifies the precise arrangement of its functional groups on the benzene ring.[3][4] The molecule's structure is defined by a nitrile group (-C≡N) and a methoxy group (-OCH₃) positioned ortho to each other, and a nitro group (-NO₂) located para to the methoxy group.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 101084-96-2 | Fisher Scientific[4] |

| Molecular Formula | C₈H₆N₂O₃ | PubChem[3] |

| Molecular Weight | 178.14 g/mol | PubChem[3] |

| Canonical SMILES | COC1=C(C=CC(=C1)--INVALID-LINK--[O-])C#N | PubChem[3] |

| InChI Key | MLIKCKXLGYEGAO-UHFFFAOYSA-N | PubChem[3] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are dictated by its molecular structure. The presence of the polar nitro and nitrile groups, combined with the methoxy group, results in a crystalline solid with a distinct melting point.

| Property | Value | Source |

| Appearance | Yellow to orange solid/crystals | Sigma-Aldrich, BenchChem[5] |

| Melting Point | 177-180 °C | Sigma-Aldrich[6] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. | BenchChem[5] |

| Topological Polar Surface Area | 78.8 Ų | PubChem[3] |

| XLogP3 | 1.9 | ECHEMI[7] |

While detailed, experimentally verified spectroscopic data is not widely published, predictions based on its structure and analogous compounds provide a reliable profile for characterization.

-

¹H NMR (Predicted): Signals are expected in the aromatic region for the three protons on the benzene ring, along with a characteristic singlet for the methoxy group (-OCH₃) protons.

-

¹³C NMR (Predicted): Resonances will correspond to the eight unique carbon atoms, including the nitrile carbon, the aromatic carbons (influenced by the electronic effects of the substituents), and the methoxy carbon.[8]

-

IR Spectroscopy (Predicted): Key vibrational bands are anticipated, including a strong, sharp peak around 2210-2230 cm⁻¹ for the C≡N stretch of the nitrile group and strong absorptions for the asymmetric and symmetric stretching of the N-O bonds in the nitro group.[8]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organic transformations. The chosen pathway often depends on the availability and cost of starting materials. Two common strategies involve either the introduction of the nitrile group onto a pre-functionalized benzene ring or the modification of substituents on a pre-existing benzonitrile core.

Synthesis Route 1: Williamson Ether Synthesis and Nitration

A logical and frequently employed pathway begins with a precursor like 2-hydroxy-4-nitrobenzonitrile. The synthesis proceeds via two key steps:

-

Williamson Ether Synthesis: The phenolic hydroxyl group is converted to a methoxy group. This reaction is a classic Sₙ2 nucleophilic substitution where a deprotonated alcohol (alkoxide) attacks an alkyl halide.[9][10][11] In this case, the phenoxide ion, generated by treating 2-hydroxy-4-nitrobenzonitrile with a base (e.g., sodium hydride), acts as the nucleophile, attacking an electrophilic methylating agent like methyl iodide. The Sₙ2 mechanism requires a backside attack, which is efficient with a primary halide like methyl iodide.[9][12]

-

Aromatic Nitration (Alternative Starting Point): If starting from 2-methoxybenzonitrile, the nitro group is introduced via electrophilic aromatic substitution. However, this can lead to isomeric mixtures, making the first route from a pre-nitrated precursor more regioselective.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H6N2O3 | CID 291867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. benchchem.com [benchchem.com]

- 6. 2-メトキシ-4-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

2-Methoxy-4-nitrobenzonitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Methoxy-4-nitrobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key organic building block utilized primarily in the synthesis of more complex molecules. Its chemical structure, featuring a benzonitrile core substituted with a methoxy group and a nitro group, makes it a valuable intermediate, particularly in the preparation of 4-amino-2-methoxybenzonitrile. The successful use of this compound in synthetic routes—whether for reaction setup, purification, or formulation—is critically dependent on a thorough understanding of its solubility characteristics.

This guide provides a detailed examination of the solubility of this compound. It combines a theoretical analysis of its molecular structure to predict solubility behavior with a rigorous, step-by-step experimental protocol for quantitative determination. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Physicochemical Properties

A foundational understanding of this compound's physical and chemical properties is essential for predicting its behavior in various solvents.

| Property | Value | Source |

| CAS Number | 101084-96-2 | [1] |

| Molecular Formula | C₈H₆N₂O₃ | [1][2] |

| Molecular Weight | 178.14 g/mol | [2] |

| Melting Point | 177-180 °C | |

| Appearance | Likely a solid at room temperature, given the high melting point. |

The molecule's structure is paramount to its solubility. It contains a relatively non-polar benzene ring, but the substituents—a nitrile (-C≡N), a nitro (-NO₂), and a methoxy (-OCH₃) group—introduce significant polarity. The nitrile and nitro groups are strong electron-withdrawing groups and potent hydrogen bond acceptors. The methoxy group is a weaker polar feature. This combination of a non-polar core with multiple polar functional groups suggests a nuanced solubility profile, with a preference for polar organic solvents.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the molecular structure of this compound, a predicted solubility profile in common organic solvents can be established.

Logical Framework for Solubility Prediction

Caption: Relationship between molecular features and predicted solubility.

Predicted Solubility in Common Organic Solvents

The following table summarizes the expected solubility of this compound based on solvent polarity and the principles outlined above. This table serves as a predictive guide for solvent selection prior to experimental verification.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions with the nitro and nitrile groups. |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions, similar to DMSO. |

| Acetone | Polar Aprotic | Soluble | Good polarity to interact with the functional groups. |

| Dichloromethane (DCM) | Moderately Polar | Sparingly Soluble | Moderate polarity may be insufficient to fully overcome crystal lattice energy. |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Can act as a hydrogen bond acceptor, but overall polarity is moderate. |

| Methanol / Ethanol | Polar Protic | Sparingly to Moderately Soluble | Capable of hydrogen bonding, but the non-polar ring may limit high solubility. |

| Toluene | Non-polar | Insoluble | Dominated by Van der Waals forces, unable to disrupt the polar interactions of the solute. |

| Hexane | Non-polar | Insoluble | Lacks the polarity needed to dissolve the compound. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond theoretical prediction, a robust experimental protocol is required. The following method describes a self-validating system for determining the solubility of this compound using the isothermal shake-flask method, a gold standard for solubility measurement.

Safety Precautions:

-

Hazard Identification: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

-

Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][6]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 20-30 mg) to a 4 mL glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium.

-

Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-